4-乙基苯磺酰胺

描述

4-Ethylbenzenesulfonamide is a derivative of benzenesulfonamide, a compound that has been extensively studied due to its relevance in various biological and chemical applications. The papers provided focus on different derivatives of benzenesulfonamide, which share a common sulfonamide moiety known for its presence in biologically significant compounds. These derivatives have been synthesized and characterized using various techniques, and some have been evaluated for their biological activities, such as enzyme inhibition and antibacterial properties.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or other nitrogen nucleophiles. For instance, the synthesis of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides was achieved by reacting 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline to obtain an intermediate, which was then reacted with different electrophiles to yield the target compounds . Another example is the synthesis of N-(3,4-methylenedioxybenzyl)-4-substitutedbenzenesulfonamides, which were obtained by treating various p-substituted benzenesulfonyl chlorides with (3,4-methylenedioxy)benzylamine in the presence of aqueous Na2CO3 . These methodologies highlight the versatility and adaptability of sulfonamide synthesis, allowing for a broad range of derivatives to be produced.

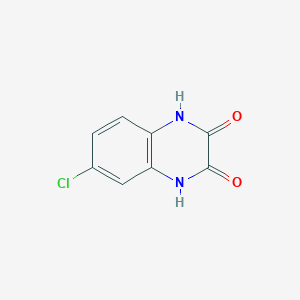

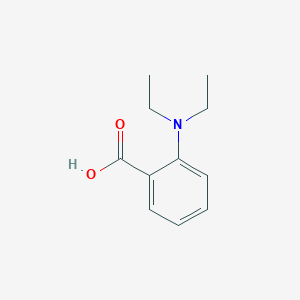

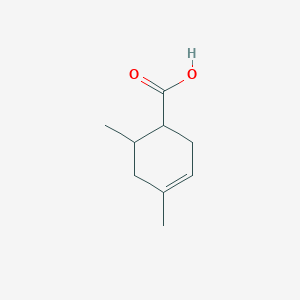

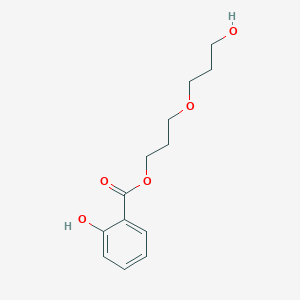

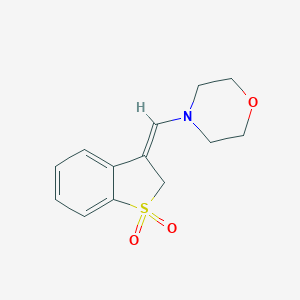

Molecular Structure Analysis

The molecular structures of these sulfonamide derivatives have been elucidated using techniques such as X-ray diffraction, FT-IR, NMR, and computational methods. For example, the crystal structure of a 4-methylbenzenesulfonamide derivative was determined to crystallize in the monoclinic space group with specific unit cell parameters . Density functional theory (DFT) calculations have been employed to optimize geometric parameters and to predict vibrational frequencies, NMR chemical shifts, and absorption wavelengths, which show good agreement with experimental values . These studies provide detailed insights into the molecular geometry and electronic structure of sulfonamide derivatives.

Chemical Reactions Analysis

The reactivity of sulfonamide derivatives is influenced by the substituents on the benzene ring. The papers discuss various chemical reactions, such as aminohalogenation and reactions with electrophiles, to introduce different functional groups into the sulfonamide framework . These reactions are crucial for the synthesis of diverse sulfonamide derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as melting points, solubility, and crystal density, have been characterized. For instance, the novel compound (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide was characterized by its melting point, IR, NMR, and mass spectrometry data . The crystallographic characterization of these compounds provides valuable information on their stability and potential interactions in biological systems .

科学研究应用

有机合成中的多功能性:像4-乙基苯磺酰胺这样的磺酰胺类化合物在有机合成中用于氨基的制备和保护。它们可以顺利发生烷基化反应,并且可以轻松去保护,提供高产率的二级胺 (Fukuyama, Chung-Kuang Jow, & Cheung, 1995)。

药物应用:与4-乙基苯磺酰胺密切相关的甲基苯磺酰胺衍生物已被研究作为CCR5拮抗剂,用于预防HIV-1感染 (Cheng De-ju, 2015)。

催化应用:含磺酰胺基团的铁酞菁类化合物,与4-乙基苯磺酰胺具有潜在相似性,已被用作氧化催化剂,在烯烃氧化中表现出显著的稳定性和效率 (Işci等,2014)。

抗菌特性:早期关于磺酰胺类化合物的研究,包括像4-乙基苯磺酰胺这样的化合物,揭示了它们在治疗细菌感染中的重要作用,通过干扰细菌胶囊形成等机制 (Bliss & Long, 1937)。

固相合成应用:苯磺酰胺在固相合成中起着重要作用,是在创建多样化化学结构中的关键中间体。它们已被用于在制药研究中生成各种特权骨架 (Fülöpová & Soural, 2015)。

胆碱酯酶抑制:类似于4-乙基苯磺酰胺的4-邻苯二甲酰胺衍生物已显示出对乙酰胆碱酯酶等酶的抑制活性,在神经退行性疾病研究中具有重要意义 (Soyer et al., 2016)。

碳酸酐酶抑制剂:包括4-乙基苯磺酰胺在内的磺酰胺类化合物已被探索其抑制碳酸酐酶的能力,这些酶在许多生理过程中具有重要作用。它们的抑制可能具有治疗意义 (Gul et al., 2018)。

化学检测和分析:4-乙基苯磺酰胺的衍生物已被用于生物体液中测定雌激素等化合物的方法,提高了检测灵敏度 (Higashi et al., 2006)。

癌症研究:二苯磺酰胺衍生物正在研究其抗癌效果,包括在癌细胞中诱导凋亡和自噬途径。这些化合物显示出作为潜在癌症治疗药物的希望 (Gul et al., 2018)。

作用机制

Target of Action

4-Ethylbenzenesulfonamide, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Mode of Action

4-Ethylbenzenesulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . The compound’s structural similarity to PABA allows it to bind to the enzyme’s active site, thereby preventing PABA from binding and interrupting the synthesis of folic acid .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by 4-Ethylbenzenesulfonamide disrupts the folic acid metabolism cycle in bacteria . This disruption prevents the synthesis of DNA, RNA, and proteins, which are essential for bacterial growth and replication .

Pharmacokinetics

They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action can be inhibited by pus .

Result of Action

The result of 4-Ethylbenzenesulfonamide’s action is the inhibition of bacterial growth and replication . By disrupting the synthesis of folic acid, the compound prevents the formation of essential biomolecules, leading to the death of the bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Ethylbenzenesulfonamide. For instance, the compound’s antibacterial action can be inhibited by the presence of pus . Additionally, the compound’s stability and efficacy can be affected by factors such as pH, temperature, and the presence of other substances in the environment .

未来方向

The future of sulfonamides, including 4-Ethylbenzenesulfonamide, lies in the development of green chemistry methods for their synthesis . Researchers are also exploring the use of sulfonamides in the treatment of various diseases, highlighting the ongoing relevance of these compounds in medicinal chemistry .

属性

IUPAC Name |

4-ethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h3-6H,2H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTGAVXHWSDGIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

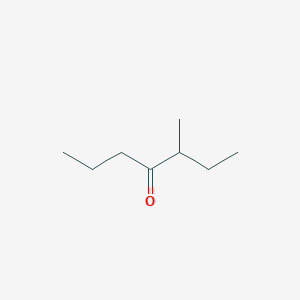

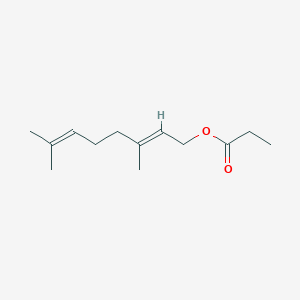

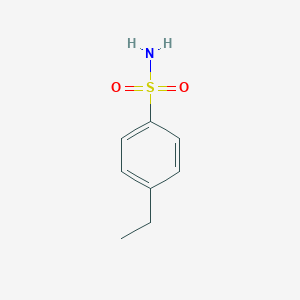

CCC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50278752 | |

| Record name | 4-Ethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethylbenzenesulfonamide | |

CAS RN |

138-38-5 | |

| Record name | 4-Ethylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 138-38-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethylbenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-ethylbenzenesulfonamide interact with human carbonic anhydrase, and what are the downstream effects of this interaction?

A: 4-ethylbenzenesulfonamide acts as an inhibitor of several hCA isoforms, including hCA I, II, IX, and XII. [] While the specific binding interactions may differ slightly between isoforms, the general mechanism involves the sulfonamide group of 4-ethylbenzenesulfonamide coordinating with the zinc ion within the active site of the enzyme. [] This interaction disrupts the catalytic activity of hCA, preventing the reversible hydration of carbon dioxide to bicarbonate and protons. [] Inhibition of hCA can have various downstream effects depending on the specific isoform targeted and the physiological context.

Q2: How does the structure of 4-ethylbenzenesulfonamide relate to its potency as an hCA inhibitor, particularly in comparison to other S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives?

A: The research primarily focuses on a series of 4-(2-(2-substituted-thio-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides, with 4-ethylbenzenesulfonamide serving as a key structural component. While not explicitly exploring modifications to the 4-ethylbenzenesulfonamide moiety itself, the study highlights the impact of various S-substitutions on the 2-mercaptoquinazolin-4(3H)-one core. [] This suggests that the 4-ethylbenzenesulfonamide group plays a crucial role in binding to hCA, likely through interactions with the zinc ion and surrounding residues. Further research focusing on modifications to the 4-ethylbenzenesulfonamide portion would be needed to fully elucidate its contribution to potency and selectivity across different hCA isoforms.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。